molecular formula C7H9ClN2OS B13307699 3-Amino-3-(5-chlorothiophen-2-yl)propanamide

3-Amino-3-(5-chlorothiophen-2-yl)propanamide

Katalognummer: B13307699
Molekulargewicht: 204.68 g/mol
InChI-Schlüssel: WDQWAIVRBUOAHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-(5-chlorothiophen-2-yl)propanamide is a chemical compound with the molecular formula C7H9ClN2OS and a molecular weight of 204.68 g/mol . This compound is characterized by the presence of an amino group, a chlorinated thiophene ring, and a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-chlorothiophen-2-yl)propanamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with ammonia and a suitable reducing agent. The reaction conditions often include:

    Temperature: Room temperature to moderate heating

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(5-chlorothiophen-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions using halogenating or nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Amino-3-(5-chlorothiophen-2-yl)propanamide is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Amino-3-(5-chlorothiophen-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride
  • (S)-3-Amino-3-(5-chlorothiophen-2-yl)propanamide

Uniqueness

3-Amino-3-(5-chlorothiophen-2-yl)propanamide is unique due to its specific structural features, such as the chlorinated thiophene ring and the propanamide moiety. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications .

Eigenschaften

Molekularformel

C7H9ClN2OS

Molekulargewicht

204.68 g/mol

IUPAC-Name

3-amino-3-(5-chlorothiophen-2-yl)propanamide

InChI

InChI=1S/C7H9ClN2OS/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H2,10,11)

InChI-Schlüssel

WDQWAIVRBUOAHL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC(=C1)Cl)C(CC(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.